N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-CHLORO-2-NITROPHENYL)THIOUREA
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Overview
Description
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-CHLORO-2-NITROPHENYL)THIOUREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, nitro and chloro substituents, and a carbonothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-CHLORO-2-NITROPHENYL)THIOUREA typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with carbon disulfide and an appropriate base to form the corresponding dithiocarbamate. This intermediate is then reacted with 1-ethyl-1H-pyrazole-5-carboxylic acid chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-CHLORO-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-N-{[(4-chloro-2-aminophenyl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-CHLORO-2-NITROPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-CHLORO-2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{[(4-chloro-2-aminophenyl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide
- 4-chloro-N-{[(4-chloro-2-nitrophenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-CHLORO-2-NITROPHENYL)THIOUREA is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-chloro-N-[(4-chloro-2-nitrophenyl)carbamothioyl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O3S/c1-2-19-11(8(15)6-16-19)12(21)18-13(24)17-9-4-3-7(14)5-10(9)20(22)23/h3-6H,2H2,1H3,(H2,17,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUUDMBNZDVGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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